molecular formula C12H16INOS B2651292 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 473707-81-2

2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide

Cat. No.: B2651292
CAS No.: 473707-81-2
M. Wt: 349.23
InChI Key: XPMBJAJRJWSEPB-UHFFFAOYSA-M
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Description

2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 3-methylbenzo[d]thiazol-3-ium iodide with 3-hydroxybutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and a base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated purification systems can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium chloride or sodium acetate can be used in the presence of a suitable solvent like acetone or ethanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of the corresponding substituted benzothiazolium salt.

Scientific Research Applications

2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a bacterial enzyme, disrupting its function and leading to antimicrobial effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
  • 3-Methylbenzo[d]thiazol-3-ium iodide
  • 2-(3-Hydroxypropyl)-3-methylbenzo[d]thiazol-3-ium iodide

Uniqueness

2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NOS.HI/c1-9(14)7-8-12-13(2)10-5-3-4-6-11(10)15-12;/h3-6,9,14H,7-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBJAJRJWSEPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=[N+](C2=CC=CC=C2S1)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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